2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one is a heterocyclic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one can be achieved through a one-pot method. This involves combining O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate (TEAA) under microwave irradiation . The reaction conditions are optimized to ensure high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for 2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one are not well-documented, the principles of green chemistry and efficient synthesis are often applied. This includes the use of environmentally benign solvents and catalysts, as well as energy-efficient processes such as microwave irradiation.
Chemical Reactions Analysis
Types of Reactions
2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Benzopyran-annulated pyrano[2,3-c]pyrazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[h]pyrano[2,3-b]quinolines:
Uniqueness
2,9-Dimethyl-4H,5H-pyrano3,2-cbenzopyran-4-one stands out due to its specific substitution pattern and the resulting unique biological properties. Its synthesis and reactivity also offer distinct advantages in various research and industrial applications.
Properties
CAS No. |
54013-48-8 |
---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2,9-dimethyl-5H-pyrano[3,2-c]chromen-4-one |
InChI |
InChI=1S/C14H12O3/c1-8-3-4-13-10(5-8)14-11(7-16-13)12(15)6-9(2)17-14/h3-6H,7H2,1-2H3 |
InChI Key |
ZUEZDYKKTKJBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC3=C2OC(=CC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.